molecular formula C11H14ClN5O2 B12794491 Carbocyclic-2',3'-OH-4'-Cl ara-adenosine CAS No. 118333-14-5

Carbocyclic-2',3'-OH-4'-Cl ara-adenosine

Cat. No.: B12794491
CAS No.: 118333-14-5
M. Wt: 283.71 g/mol
InChI Key: JZYJVPNLJIRPGP-SQEXRHODSA-N
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Description

Carbocyclic-2’,3’-OH-4’-Cl ara-adenosine is a synthetic nucleoside analogue. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. This compound has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbocyclic-2’,3’-OH-4’-Cl ara-adenosine typically involves the modification of adenosine’s ribose moiety to a carbocyclic structure. This process includes several key steps:

Industrial Production Methods

Industrial production of carbocyclic-2’,3’-OH-4’-Cl ara-adenosine involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Carbocyclic-2’,3’-OH-4’-Cl ara-adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Carbocyclic-2’,3’-OH-4’-Cl ara-adenosine has a wide range of scientific research applications:

Mechanism of Action

Carbocyclic-2’,3’-OH-4’-Cl ara-adenosine exerts its effects by mimicking natural nucleosides and interfering with nucleic acid synthesis. It targets specific enzymes involved in DNA and RNA synthesis, such as DNA polymerase and reverse transcriptase. By incorporating into the nucleic acid chain, it causes premature termination of the chain, thereby inhibiting viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbocyclic-2’,3’-OH-4’-Cl ara-adenosine is unique due to its specific modifications, which enhance its stability and biological activity compared to other nucleoside analogues. Its ability to selectively inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for therapeutic applications .

Properties

CAS No.

118333-14-5

Molecular Formula

C11H14ClN5O2

Molecular Weight

283.71 g/mol

IUPAC Name

(1R,2R,3R,5S)-3-(6-aminopurin-9-yl)-5-(chloromethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C11H14ClN5O2/c12-2-5-1-6(9(19)8(5)18)17-4-16-7-10(13)14-3-15-11(7)17/h3-6,8-9,18-19H,1-2H2,(H2,13,14,15)/t5-,6-,8-,9-/m1/s1

InChI Key

JZYJVPNLJIRPGP-SQEXRHODSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CCl

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CCl

Origin of Product

United States

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